2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran
CAS No.: 922705-11-1
Cat. No.: VC17601657
Molecular Formula: C29H30O2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922705-11-1 |
---|---|
Molecular Formula | C29H30O2 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 2-[9,9-dibutyl-7-(furan-2-yl)fluoren-2-yl]furan |
Standard InChI | InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
Standard InChI Key | CIEFXNXRLRHPPF-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1(C2=C(C=CC(=C2)C3=CC=CO3)C4=C1C=C(C=C4)C5=CC=CO5)CCCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a fluorene skeleton, a bicyclic system formed by two benzene rings fused via a five-membered ring. The 9-position of the fluorene is substituted with two butyl groups (), enhancing steric bulk and solubility in nonpolar solvents. At the 2- and 7-positions, furan rings () are attached, introducing conjugated π-systems that influence electronic properties .
Table 1: Key Identifiers and Descriptors
Stereoelectronic Properties
The furan rings contribute to the compound’s conjugation, extending the π-system and potentially lowering the bandgap compared to unsubstituted fluorenes. Density functional theory (DFT) calculations predict a planar geometry for the fluorene core, with butyl groups adopting gauche conformations to minimize steric strain . The dihedral angle between the fluorene and furan rings is critical for determining intermolecular interactions in solid-state applications.
Synthesis and Reactivity
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | , Fe catalyst, 80°C | ~70% |
Suzuki coupling | Pd(PPh), NaCO, toluene/water | ~50% |
Stability and Functionalization
The butyl groups improve solubility in organic solvents (e.g., toluene, THF), facilitating further functionalization. The furan rings are susceptible to electrophilic substitution, enabling post-synthetic modifications such as sulfonation or nitration to tune electronic properties.
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting points: 100–150°C, depending on alkyl chain length .
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Solubility: >10 mg/mL in chlorinated solvents (e.g., chloroform) .
Spectroscopic Data
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UV-Vis: Expected absorption maxima at 300–350 nm due to π→π* transitions in the fluorene-furan system.
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Fluorescence: Emission in the blue-green region (450–500 nm), similar to 9,9-dioctylfluorene derivatives .
Applications in Materials Science
Polymer Synthesis
The compound’s rigidity and conjugation make it a potential monomer for conjugated polymers. Copolymerization with electron-deficient units (e.g., benzothiadiazole) could yield low-bandgap materials for flexible electronics .
Computational Insights
Molecular Orbital Analysis
HOMO-LUMO gaps calculated using PubChem’s computational tools suggest a bandgap of ~3.1 eV, indicating suitability for hole-transport applications . The HOMO is localized on the fluorene core, while the LUMO extends into the furan rings.
Solubility Parameters
The Hansen solubility parameters (δD, δP, δH) are estimated as 18.5, 4.2, and 4.5 MPa, respectively, aligning with solvents like toluene (δ = 18.0 MPa) .
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